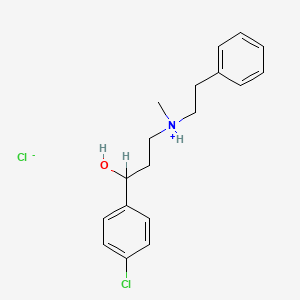
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves several steps. One common method includes the reaction of p-chlorobenzyl chloride with alpha-methylphenethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process often involves the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions.
Mecanismo De Acción
The mechanism of action of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to suppress the cough reflex. The compound binds to receptors in the brainstem, inhibiting the transmission of signals that trigger coughing .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)-, p-acetate
- 1-(4-Chlorophenyl)-2-(dimethylamino)-1-methylethyl alcohol hydrochloride
- 4-Chloro-alpha-methylbenzyl alcohol
Uniqueness
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride stands out due to its specific antitussive properties and its ability to interact with central nervous system receptors. This makes it particularly effective in suppressing coughs compared to other similar compounds .
Propiedades
Número CAS |
88838-11-3 |
|---|---|
Fórmula molecular |
C18H23Cl2NO |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H |
Clave InChI |
DYXCORAHUFMWEV-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















